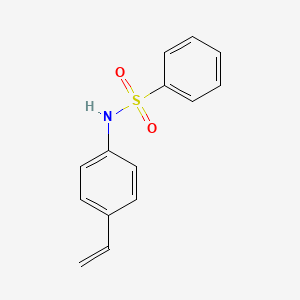![molecular formula C20H24Cl2S2 B14496039 1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] CAS No. 64826-29-5](/img/structure/B14496039.png)
1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] is an organic compound characterized by the presence of two sulfur atoms linking two benzene rings, each substituted with chloromethyl and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzene with sulfur sources under controlled conditions. One common method involves the use of disulfide linkages formed through the reaction of thiols or sulfur chlorides with the benzene derivative . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiols.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] involves its ability to interact with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Disulfanediylbis[2,4,6-trimethylbenzene]
- 1,1’-Disulfanediylbis[3-methylbenzene]
- 1,1’-Disulfanediylbis[3-(bromomethyl)-2,4,6-trimethylbenzene]
Uniqueness
The chloromethyl groups provide sites for further functionalization, while the trimethyl groups influence the compound’s steric and electronic properties .
Propriétés
Numéro CAS |
64826-29-5 |
|---|---|
Formule moléculaire |
C20H24Cl2S2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-[[3-(chloromethyl)-2,4,6-trimethylphenyl]disulfanyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2S2/c1-11-7-13(3)19(15(5)17(11)9-21)23-24-20-14(4)8-12(2)18(10-22)16(20)6/h7-8H,9-10H2,1-6H3 |
Clé InChI |
BSYQKVZENOQXJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CCl)C)SSC2=C(C=C(C(=C2C)CCl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
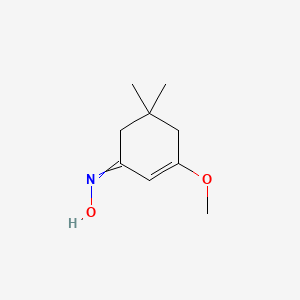
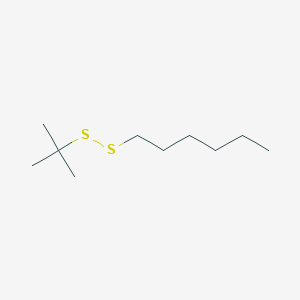
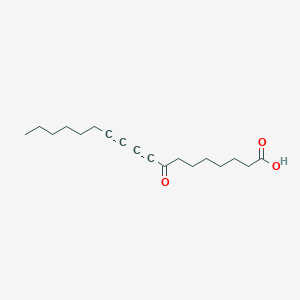
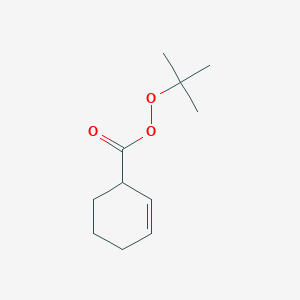
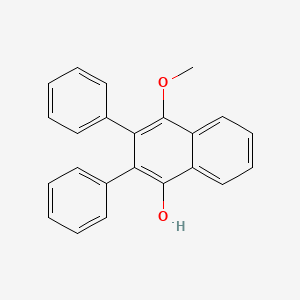
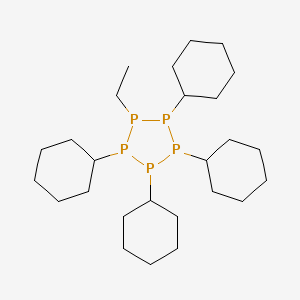
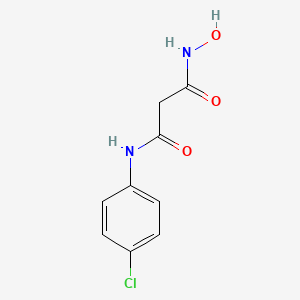
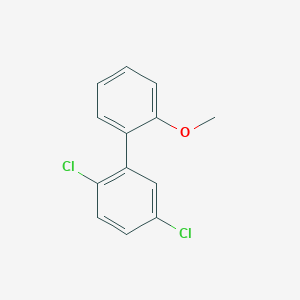
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)
